molecular formula C10H14N4O2 B1518260 3-{[(3-Aminophenyl)carbamoyl]amino}propanamide CAS No. 1157041-14-9

3-{[(3-Aminophenyl)carbamoyl]amino}propanamide

Cat. No.: B1518260
CAS No.: 1157041-14-9
M. Wt: 222.24 g/mol
InChI Key: DOSSUMYNFRSESI-UHFFFAOYSA-N
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Description

3-{[(3-Aminophenyl)carbamoyl]amino}propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring, which is further connected to a carbamoyl group and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-aminophenol with chloroformamide to form the carbamoyl derivative, followed by the reaction with an appropriate amine to introduce the propanamide group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a series of controlled chemical reactions involving reagents such as chloroformamide, amines, and propanamide under specific temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Nucleophiles such as alkyl halides, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amine derivatives and reduced phenyl compounds.

  • Substitution: Various substituted amine and phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a building block for more complex molecules.

Biology: It serves as a tool in biochemical studies, including enzyme inhibition and protein labeling.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the phenyl ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

  • 3-Aminophenol

  • 3-Aminophenylacetic acid

  • 3-Aminophenylboronic acid

Uniqueness: 3-{[(3-Aminophenyl)carbamoyl]amino}propanamide is unique due to its specific structural features, which include both the carbamoyl and propanamide groups. These groups provide distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications.

Properties

IUPAC Name

3-[(3-aminophenyl)carbamoylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-7-2-1-3-8(6-7)14-10(16)13-5-4-9(12)15/h1-3,6H,4-5,11H2,(H2,12,15)(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSSUMYNFRSESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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